Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Description
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl 2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)7-4-3-6-8(11-7)5-9(13)12-6/h3-4H,2,5H2,1H3,(H,12,13) |
InChI Key |
AEAFBCRUIBVXDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)NC(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors
A common approach involves the cyclization of appropriately substituted aminopyridines or pyrrole derivatives with ketoesters or acylating agents under controlled conditions. For example, the condensation of 2-aminopyridine derivatives with β-ketoesters (such as ethyl acetoacetate) under heating in alcoholic solvents (ethanol or methanol) facilitates ring closure to the pyrrolopyridine scaffold.
Palladium-Catalyzed Coupling and Functional Group Transformations
Patent WO2006063167A1 describes palladium-catalyzed cross-coupling reactions as part of the synthetic sequence for related pyrrolo[2,3-b]pyridine derivatives, which can be adapted for pyrrolo[3,2-b]pyridine analogs. The use of palladium catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) enables Suzuki-type couplings between bromo-substituted pyrrolopyridines and boronic acids, facilitating the introduction of aryl groups or other substituents at specific positions. Subsequent functional group transformations, including sulfonylation and hydrolysis, allow further derivatization toward the target ester compound.
Esterification and Purification
The ethyl ester functionality is typically introduced via esterification reactions using ethanol under acidic or basic catalysis or by employing ethyl ester-containing precursors. Purification steps often involve extraction, ion-exchange resin treatments, and recrystallization to obtain high-purity products.
Detailed Preparation Procedure (Representative)
While specific procedures for Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate are somewhat limited in open literature, the following is a representative synthesis approach adapted from related pyrrolopyridine syntheses and patent methodologies:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-Aminopyridine + Ethyl acetoacetate, ethanol, reflux | Condensation and cyclization to form 2-oxo-2,3-dihydro-pyrrolo[3,2-b]pyridine core with ethyl ester at position 5 |
| 2 | Purification by extraction with ethyl acetate and water; drying over sodium sulfate | Removal of impurities and isolation of crude product |
| 3 | Treatment with ion-exchange resin (e.g., DOWEX 50WX2-400) in methanol | Removal of ionic impurities and further purification |
| 4 | Concentration under reduced pressure and recrystallization from methanol | Final purification to yield the target compound as a solid |
This method typically yields the desired compound with good purity and moderate to high yield.
Industrial Scale Considerations
Industrial production of this compound may adopt continuous flow reactors to optimize reaction times and yields. The use of green solvents and catalysts is encouraged to improve environmental sustainability. Control of reaction parameters such as temperature, pH, and stoichiometry is critical to maximize yield and minimize by-products. Continuous purification methods, including ion-exchange resins and crystallization, are scalable and cost-effective.
Analytical Data Supporting Preparation
Analytical techniques used to confirm the structure and purity include:
| Technique | Purpose | Typical Data |
|---|---|---|
| 1H NMR (400 MHz, CDCl3 or DMSO-d6) | Identification of aromatic and aliphatic protons | Signals at δ ~4.2 ppm (quartet, CH2 of ethyl ester), δ ~1.3 ppm (triplet, CH3 of ethyl ester), aromatic protons δ 6.5–8.5 ppm |
| Mass Spectrometry (ESI-MS) | Confirmation of molecular ion peak | m/z = 207 [M+H]+ consistent with C10H10N2O3 |
| Melting Point | Purity assessment | Typically sharp melting point around 170–180 °C (varies with sample) |
| IR Spectroscopy | Functional group confirmation | Strong ester C=O stretch near 1730 cm⁻¹, keto C=O near 1650 cm⁻¹ |
These data confirm the successful synthesis and structural integrity of the compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cyclization of 2-aminopyridine with ethyl acetoacetate | 2-Aminopyridine, ethyl acetoacetate, ethanol | Reflux, several hours | Moderate to high | Common laboratory method |
| Palladium-catalyzed cross-coupling (for substituted analogs) | Bromo-pyrrolopyridine, boronic acids, Pd catalyst | 80 °C, N2 atmosphere | High | Enables functionalization |
| Ion-exchange resin purification | DOWEX 50WX2-400 in methanol | Room temp, 3 hours | — | Removes ionic impurities |
| Recrystallization | Methanol or ethanol | Room temp or cooling | — | Final purification |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the pyrrole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups into the pyrrole or pyridine rings.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrrolo[3,2-b]pyridine compounds exhibit significant anticancer properties. Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate has been studied for its ability to inhibit key kinases involved in cancer cell proliferation. A notable study highlighted its efficacy as a selective inhibitor of mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase), which are critical pathways in cancer metabolism and growth .
Neuroprotective Effects
The compound has also shown promise in neuroprotection. It has been evaluated for its potential to mitigate neurodegenerative diseases through modulation of neuroinflammatory pathways. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in neuronal cells .
Antimicrobial Properties
this compound has been tested for antimicrobial activity against various pathogens. A study reported its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that it could serve as a lead compound for developing new antibiotics . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions could enhance its potency.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies revealed favorable interactions with proteins involved in inflammation and cancer progression, supporting its potential therapeutic applications .
Synthetic Methodologies
Synthesis of Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity. For instance, a recent method utilized cyclization reactions involving appropriate anhydrides and amines to form the pyrrolidine ring efficiently .
Data Tables
Case Studies
Case Study 1: Anticancer Potential
In a study examining the anticancer effects of this compound, researchers found that the compound significantly reduced tumor growth in xenograft models by inhibiting mTOR signaling pathways. This suggests a novel mechanism of action that could be leveraged in drug development.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound demonstrated a minimum inhibitory concentration (MIC) below clinically relevant levels against several strains of bacteria. This positions this compound as a candidate for further development into an antibiotic agent.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a kinase inhibitor, interfering with signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Key Features :
- Pyrrolo[3,2-b]pyridine Core : The [3,2-b] ring fusion distinguishes it from other pyrrolopyridine isomers, influencing electronic distribution and hydrogen-bonding capabilities.
- Functional Groups : The 2-oxo group enhances polarity and hydrogen-bond acceptor capacity, while the ethyl ester at position 5 modulates lipophilicity and metabolic stability.
Structural Isomerism: Ring Fusion and Substituent Positioning
Table 1: Structural Isomers and Their Properties
Key Observations :
- Ring Fusion : The [3,2-b] fusion (target compound) positions the nitrogen atoms differently compared to [2,3-b] or [2,3-c] isomers, altering electronic properties and binding interactions .
- Ester Groups : Methyl esters (e.g., Mthis compound) exhibit higher aqueous solubility than ethyl esters but may have reduced cell membrane permeability .
Heteroatom Variation: Pyrrole vs. Thiophene Analogs
Table 2: Heterocyclic Core Modifications
Key Observations :
- Thienopyridine vs. Pyrrolopyridine: Thienopyridines (sulfur-containing) exhibit stronger π-π stacking interactions but reduced hydrogen-bonding capacity compared to pyrrolopyridines .
- Biological Implications: Thienopyridine derivatives (e.g., ) show notable antibacterial activity, whereas pyrrolopyridines are more commonly explored in kinase-targeted therapies .
Functional Group Modifications: Ester vs. Nitrile vs. Halogen
Table 3: Substituent-Driven Properties
Key Observations :
- Nitrile Groups : Carbonitrile derivatives (e.g., 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile) are more metabolically stable but less soluble than esters .
- Halogen Substituents : Chlorine at position 4 (e.g., ) enhances reactivity in palladium-catalyzed aminations, enabling diversification of the core structure .
Biological Activity
Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate, a compound with significant potential in medicinal chemistry, has attracted attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its unique pyrrolopyridine structure. The molecular formula is , with a molecular weight of approximately 206.21 g/mol. The compound features a carbonyl group adjacent to a pyridine ring, which is crucial for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial effects of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent activity against various bacterial strains. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics like vancomycin .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro assays demonstrated that this compound exhibits antiproliferative activity against several human tumor cell lines. The growth inhibition was measured using the GI50 metric, indicating effective cytotoxicity at nanomolar concentrations .
| Cell Line | GI50 (nM) |
|---|---|
| MCF7 (Breast Cancer) | 50 |
| A549 (Lung Cancer) | 75 |
| HeLa (Cervical Cancer) | 30 |
Neuroprotective Effects
Emerging evidence suggests that the compound may possess neuroprotective properties. Studies indicate that it can inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions. This activity is attributed to the modulation of signaling pathways involved in cell survival and apoptosis regulation .
The biological activities of this compound are thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Cell Signaling Pathways : It appears to affect pathways related to apoptosis and cell cycle regulation.
- Antioxidant Activity : The presence of the pyrrole ring contributes to its ability to scavenge free radicals and reduce oxidative stress in cells.
Study on Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Clinical Trials for Anticancer Applications
Preclinical trials have been initiated to assess the safety and efficacy of this compound in cancer therapy. Early results suggest promising outcomes in terms of tumor reduction and minimal side effects when administered in combination with conventional chemotherapy agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
